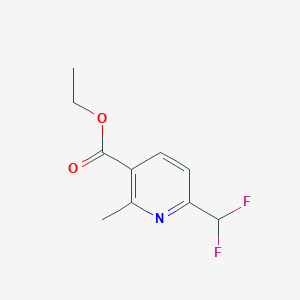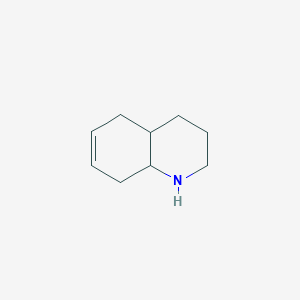
1,2,3,4,4a,5,8,8a-Octahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,5,8,8a-Octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a saturated derivative of quinoline, featuring a bicyclic structure with nitrogen incorporated into one of the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction typically proceeds as follows: [ \text{Quinoline} + 4H_2 \xrightarrow{\text{Pd/C, high pressure}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These methods utilize fixed-bed reactors loaded with catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted octahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,4a,5,8,8a-Octahydroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: An unsaturated analog with a similar structure but different chemical properties.
Decahydroquinoline: A fully saturated analog with distinct reactivity.
Tetrahydroquinoline: Partially saturated, exhibiting intermediate properties between quinoline and octahydroquinoline.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroquinoline is unique due to its specific saturation level, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
242817-60-3 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,8,8a-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,8-10H,3-7H2 |
Clave InChI |
SJCILXDBIMDAKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=CCC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)

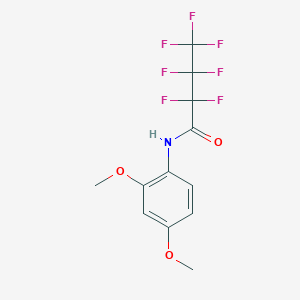



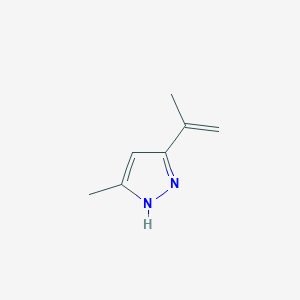

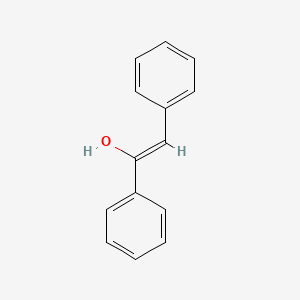

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)

![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
